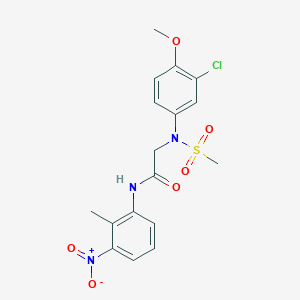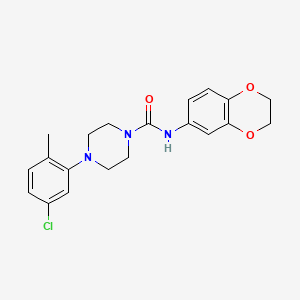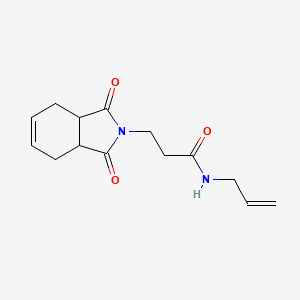![molecular formula C16H13Cl2NO4 B4651040 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4651040.png)
4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate
Descripción general
Descripción
4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of propionic acid and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate is not fully understood. It has been proposed that 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate may act as an antioxidant and protect against oxidative stress. 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate has also been found to inhibit the activity of phospholipase A2, an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate has been found to have a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate has also been found to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate in lab experiments is that it has been extensively studied and its effects are well characterized. However, one limitation is that the mechanism of action of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are several future directions for the study of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate. One area of research is the potential use of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate in the treatment of neurodegenerative diseases. Another area of research is the potential use of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate in the treatment of traumatic brain injury and spinal cord injury. Further studies are needed to fully understand the mechanism of action of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate and to identify any potential side effects.
Aplicaciones Científicas De Investigación
4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate has also been studied for its potential use in the treatment of ischemic stroke, traumatic brain injury, and spinal cord injury.
Propiedades
IUPAC Name |
[4-[(3,5-dichloro-4-hydroxyphenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-2-14(20)23-11-5-3-9(4-6-11)16(22)19-10-7-12(17)15(21)13(18)8-10/h3-8,21H,2H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOZRVCRMYDYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dichloro-4-hydroxyphenyl)carbamoyl]phenyl propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 4-{[7-[(methylsulfonyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B4650970.png)
![4-{5-methyl-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4650980.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4650987.png)

![2-(2-fluorophenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4650996.png)
![3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4651007.png)
![methyl (3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4651013.png)

![N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B4651023.png)

![N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4651037.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4651046.png)